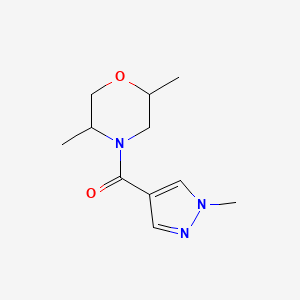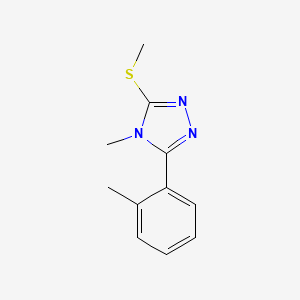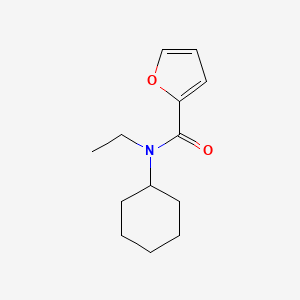
(2,5-Dimethylmorpholin-4-yl)-(1-methylpyrazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-Dimethylmorpholin-4-yl)-(1-methylpyrazol-4-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is known for its unique properties that make it an ideal candidate for use in different laboratory experiments.
Mechanism of Action
The mechanism of action of (2,5-Dimethylmorpholin-4-yl)-(1-methylpyrazol-4-yl)methanone is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes. This inhibition leads to the disruption of various biological processes, ultimately resulting in the desired effect.
Biochemical and Physiological Effects:
(2,5-Dimethylmorpholin-4-yl)-(1-methylpyrazol-4-yl)methanone has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, which can lead to the disruption of various biological processes. Additionally, this compound has been shown to have anti-inflammatory and analgesic properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (2,5-Dimethylmorpholin-4-yl)-(1-methylpyrazol-4-yl)methanone in lab experiments is its unique properties. This compound has been shown to be effective in the inhibition of certain enzymes, making it an ideal candidate for use in the study of various biological processes. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Future Directions
There are numerous future directions for the study of (2,5-Dimethylmorpholin-4-yl)-(1-methylpyrazol-4-yl)methanone. One possible direction is the development of new pharmaceuticals and agrochemicals using this compound as a starting material. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the study of various biological processes. Finally, the synthesis of new derivatives of (2,5-Dimethylmorpholin-4-yl)-(1-methylpyrazol-4-yl)methanone may lead to the discovery of new compounds with unique properties and potential applications in various fields.
Synthesis Methods
The synthesis of (2,5-Dimethylmorpholin-4-yl)-(1-methylpyrazol-4-yl)methanone involves the reaction of 2,5-dimethylmorpholine and 1-methylpyrazole with chloroformate. This reaction results in the formation of the desired product. The process is relatively simple and can be carried out in a laboratory setting with ease.
Scientific Research Applications
(2,5-Dimethylmorpholin-4-yl)-(1-methylpyrazol-4-yl)methanone has numerous applications in scientific research. This compound is used in the synthesis of various pharmaceuticals and agrochemicals. It has also been used in the development of new materials and catalysts. Additionally, (2,5-Dimethylmorpholin-4-yl)-(1-methylpyrazol-4-yl)methanone is used in the study of various biological processes, such as enzyme inhibition and protein-ligand interactions.
properties
IUPAC Name |
(2,5-dimethylmorpholin-4-yl)-(1-methylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-8-7-16-9(2)5-14(8)11(15)10-4-12-13(3)6-10/h4,6,8-9H,5,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKKZWSWWIDMMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CO1)C)C(=O)C2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dimethylmorpholin-4-yl)-(1-methylpyrazol-4-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[4-(2-Methylquinolin-4-yl)piperazin-1-yl]ethanone](/img/structure/B7510579.png)




![N,2-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide](/img/structure/B7510615.png)


![[3-(Dimethylamino)phenyl]-(2,5-dimethylmorpholin-4-yl)methanone](/img/structure/B7510626.png)
